![molecular formula C8H7BrClNO2 B6341178 Ethyl 2-bromo-6-chloroisonicotinate CAS No. 1214388-02-9](/img/structure/B6341178.png)
Ethyl 2-bromo-6-chloroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2. It is an ester derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring.
Mechanism of Action
Target of Action
Ethyl 2-bromo-6-chloroisonicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . .
Mode of Action
It is known that brominated and chlorinated compounds often participate in reactions such as free radical bromination and nucleophilic substitution . These reactions involve the interaction of the compound with other molecules, leading to changes in the molecular structure .
Biochemical Pathways
Brominated and chlorinated compounds are known to participate in various biochemical reactions, including protodeboronation . This process involves the removal of a boron atom from a molecule, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 2645 g/mol suggests that it may have certain pharmacokinetic properties. For instance, compounds with a similar molecular weight often have good bioavailability.
Result of Action
Brominated and chlorinated compounds are known to cause various molecular and cellular changes due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid, followed by esterification. The typical synthetic route involves:
Bromination: Isonicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 6-position.
Esterification: The resulting 2-bromo-6-chloroisonicotinic acid is esterified with ethanol in the presence of an acid catalyst to form this compound
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acid derivatives
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of reduced ester or alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-bromo-6-chloroisonicotinate has demonstrated promising antimicrobial properties. Research indicates its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Studies show that the compound's structure enhances its interaction with microbial targets, suggesting potential for therapeutic use in treating infections.
Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, research involving the MCF-7 breast cancer cell line revealed:
- Cell Viability : A dose-dependent reduction in cell viability.
- Apoptosis Induction : Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
These findings suggest that the compound may play a role in cancer therapeutics by targeting specific signaling pathways involved in cell survival and proliferation .
Agricultural Applications
This compound has potential uses in agriculture as a pesticide or herbicide. Its bioactive properties can be harnessed to develop formulations that target pests or weeds effectively while minimizing harm to non-target organisms. Preliminary studies indicate that this compound may disrupt metabolic pathways in pests, leading to increased mortality rates.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.
This versatility makes it valuable for researchers aiming to synthesize novel compounds with desired biological activities .
Material Science
Research into the physical properties of this compound indicates potential applications in material science, particularly in developing advanced materials with specific electronic or optical properties. Its unique substitution pattern may impart desirable characteristics to polymers or coatings, enhancing their performance in various applications .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth at low concentrations, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer treatment, the compound was tested on various cancer cell lines, including MCF-7 and HeLa cells. The results showed a consistent pattern of reduced viability and increased apoptosis across different concentrations, highlighting its therapeutic promise .
Comparison with Similar Compounds
Ethyl 2-bromo-6-chloroisonicotinate can be compared with other similar compounds such as:
Ethyl 2-bromoisonicotinate: Lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 6-chloroisonicotinate: Lacks the bromine atom, resulting in distinct chemical properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity .
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of halogenated isonicotinates.
Biological Activity
Ethyl 2-bromo-6-chloroisonicotinate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a halogenated derivative of isonicotinic acid, characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:
- Chemical Formula : C8H8BrClN2O2
- Molecular Weight : 163.52 g/mol
The biological activity of this compound can be attributed to its interaction with bacterial topoisomerases, which are essential enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death. This mechanism is similar to that observed in other antibacterial agents that target DNA gyrase and topoisomerase IV .
Antibacterial Activity
Numerous studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes key findings from recent research:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect Observed |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
Escherichia coli | 16 µg/mL | Significant reduction in viability |
Pseudomonas aeruginosa | 64 µg/mL | Moderate inhibition |
Table 1: Antibacterial Efficacy of this compound
Case Studies
-
Study on Staphylococcus aureus :
A study conducted by researchers examined the effect of this compound on Staphylococcus aureus, a common pathogen responsible for various infections. The compound demonstrated a significant reduction in bacterial counts at concentrations as low as 32 µg/mL, indicating its potential as an effective antibacterial agent . -
In Vivo Efficacy :
Another investigation assessed the in vivo efficacy of this compound using a murine model infected with E. coli. Results showed that treatment with the compound led to a marked decrease in bacterial load in the kidneys and bladder, suggesting its therapeutic potential against urinary tract infections .
Anti-inflammatory Properties
In addition to its antibacterial activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-bromo-6-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWPGSEZFXMRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.